molecular formula C9H17N B1314993 trans-Decahydroisoquinoline

trans-Decahydroisoquinoline

Cat. No.: B1314993
M. Wt: 139.24 g/mol
InChI Key: NENLYAQPNATJSU-RKDXNWHRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

trans-Decahydroisoquinoline (CAS: 2744-09-4) is a fully saturated bicyclic amine with the molecular formula C₉H₁₇N and a molecular weight of 139.24 g/mol . Its structure consists of a fused bicyclo[4.4.0]decane system, where the nitrogen atom occupies the isoquinoline position (position 2 in the bicyclic framework). This stereoisomer is distinguished by its trans-configuration, which imposes specific spatial constraints affecting its reactivity and biological interactions .

The compound is typically stored under inert atmospheres in dark conditions to prevent degradation . Its synthesis often involves catalytic hydrogenation of isoquinoline derivatives or stereoselective reduction strategies, as demonstrated in studies involving Zn-mediated hydroxylation .

Properties

Molecular Formula

C9H17N

Molecular Weight

139.24 g/mol

IUPAC Name

(4aR,8aS)-1,2,3,4,4a,5,6,7,8,8a-decahydroisoquinoline

InChI

InChI=1S/C9H17N/c1-2-4-9-7-10-6-5-8(9)3-1/h8-10H,1-7H2/t8-,9-/m1/s1

InChI Key

NENLYAQPNATJSU-RKDXNWHRSA-N

Isomeric SMILES

C1CC[C@@H]2CNCC[C@H]2C1

Canonical SMILES

C1CCC2CNCCC2C1

Pictograms

Irritant

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Cis-Decahydroisoquinoline

While trans-decahydroisoquinoline adopts a trans-fused bicyclic conformation, its cis isomer features a cis-ring junction, altering steric and electronic properties. For example:

  • Stereochemical Stability : The trans configuration often exhibits greater thermodynamic stability due to reduced steric strain between hydrogen atoms at ring junctions .
  • Synthetic Accessibility: Cis isomers may require chiral catalysts or enantioselective pathways, whereas trans isomers are more readily obtained via non-selective hydrogenation .

Tetrahydroisoquinoline Derivatives

Tetrahydroisoquinolines (THIQs) are partially saturated analogs with one aromatic ring retained. Key differences include:

Property This compound 1,2,3,4-Tetrahydroisoquinoline
Saturation Fully saturated (10-membered rings) Partially saturated (6-membered ring)
Aromaticity None Retains one aromatic ring
Synthesis Requires full hydrogenation Achieved via Pictet-Spengler reaction
Bioactivity Antiarrhythmic Antitumor, antimicrobial

THIQs, such as 6,7-dimethoxy-1-(3,4,5-trimethoxyphenyl) derivatives, demonstrate antitumor activity via tubulin polymerization inhibition, a mechanism less explored in fully saturated decahydro analogs .

Decahydroquinoline

Decahydroquinoline shares structural similarity but differs in nitrogen placement (quinoline vs. isoquinoline framework):

Property This compound trans-Decahydroquinoline
Nitrogen Position Position 2 (isoquinoline) Position 1 (quinoline)
Basicity Lower pKa (~8.5) due to N-position Higher pKa (~9.2)
Applications Ion channel modulation Solvent, ligand in coordination chemistry

Decahydroquinoline mixtures (cis + trans) are commercially available at 97% purity, whereas this compound is often synthesized for targeted pharmacological studies .

Substituted Derivatives

Functionalization at angular positions (e.g., 4a-aryl or 8a-hydroxy groups) significantly impacts bioactivity:

  • 4a-(3-Methoxyphenyl)-trans-decahydroisoquinoline: Exhibits enhanced metabolic stability compared to THIQs due to full saturation .

Q & A

Q. How can computational methods enhance the design of this compound-based ligands for receptor targeting?

  • Methodological Answer: Perform molecular dynamics simulations to assess ligand-receptor binding affinities. QSAR models correlate structural features (e.g., substituent electronegativity, ring conformation) with biological activity. Validate predictions via in vitro assays (e.g., IC₅₀ measurements) and compare with docking scores to refine computational parameters .
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Q. What are the best practices for analyzing kinetic data in this compound catalytic reactions?

  • Methodological Answer: Use stopped-flow spectroscopy or GC-MS to monitor reaction progress. Fit data to rate equations (e.g., Michaelis-Menten for enzyme-catalyzed reactions) and calculate activation energies via Arrhenius plots. Address outliers by testing for catalyst deactivation or side reactions .

Data Presentation & Critical Analysis

Q. How should researchers present conflicting spectroscopic data in this compound studies?

  • Methodological Answer: Use comparative tables to highlight discrepancies (e.g., δ-values in NMR, retention times in HPLC). Annotate spectra with proposed assignments and reference to known analogs. Discuss potential sources of error (e.g., solvent polarity effects, temperature fluctuations) .

Q. What statistical approaches are recommended for validating reproducibility in this compound synthesis?

  • Methodological Answer: Apply the Grubbs’ test to identify outliers in yield data. Report confidence intervals (95% CI) for averaged results and use control charts to monitor batch-to-batch variability. Include raw data in supplementary materials for peer review .

Ethical & Contextual Considerations

Q. How can researchers ensure their study on this compound addresses current gaps in heterocyclic chemistry?

  • Methodological Answer: Conduct a systematic literature review using databases like SciFinder or Reaxys to identify understudied derivatives (e.g., angularly substituted analogs). Align research questions with emerging trends (e.g., sustainable catalysis, photopharmacology) and cite foundational studies to contextualize novelty .

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